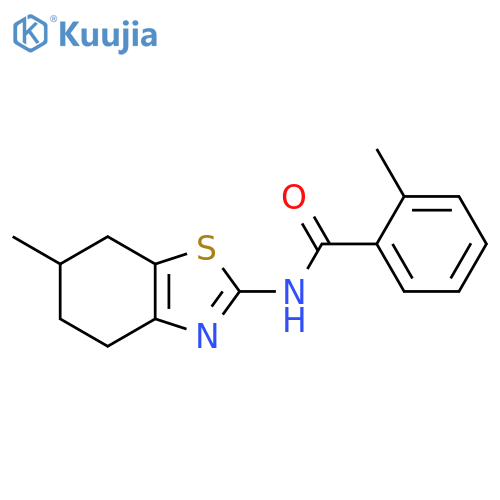Cas no 312941-22-3 (2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

312941-22-3 structure
商品名:2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Benzamide, 2-methyl-N-(4,5,6,7-tetrahydro-6-methyl-2-benzothiazolyl)-
- AKOS001263992
- Oprea1_820204
- F0007-0927
- 2-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- 312941-22-3
-
- インチ: 1S/C16H18N2OS/c1-10-7-8-13-14(9-10)20-16(17-13)18-15(19)12-6-4-3-5-11(12)2/h3-6,10H,7-9H2,1-2H3,(H,17,18,19)
- InChIKey: KMVPDCJPUSFZNS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2CCC(C)CC=2S1)(=O)C1=CC=CC=C1C
計算された属性
- せいみつぶんしりょう: 286.11398438g/mol
- どういたいしつりょう: 286.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 70.2Ų
じっけんとくせい
- 密度みつど: 1.223±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.43±0.40(Predicted)
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0007-0927-25mg |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-20μmol |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-75mg |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-10μmol |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-3mg |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-2μmol |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-40mg |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-5μmol |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-20mg |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0007-0927-2mg |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
312941-22-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
312941-22-3 (2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 624-75-9(Iodoacetonitrile)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
